4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound characterized by the presence of both a triazole and a benzimidazole ring. This compound has garnered significant interest due to its potential applications in medicinal chemistry, materials science, and coordination chemistry. The triazole ring is known for its biological activity, while the benzimidazole moiety is prevalent in many pharmacologically active compounds, making this compound a valuable target for research and development.
This compound is classified as a heterocyclic organic compound. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its ring(s). In this case, the combination of nitrogen atoms in the triazole and benzimidazole rings contributes to its unique properties and reactivity. The compound's chemical identifier is 98711-53-6.
The synthesis of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with o-phenylenediamine in the presence of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride. This reaction is usually performed under reflux conditions to facilitate cyclization.
In industrial settings, similar synthetic routes may be employed but on a larger scale. Techniques such as continuous flow reactors can enhance yield and purity. Additionally, green chemistry principles are increasingly being adopted to utilize environmentally benign solvents and catalysts, making the synthesis process more sustainable.
The molecular structure of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole consists of a benzimidazole core with a triazole substituent. The structural formula can be represented as follows:
This indicates that the compound contains ten carbon atoms, eight hydrogen atoms, and six nitrogen atoms. The arrangement of these atoms contributes to its unique chemical properties and biological activity.
The structure can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, NMR spectra can provide information about the chemical environment of hydrogen and carbon atoms within the molecule .
4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole can undergo several chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity. For example, oxidation reactions may require specific pH levels or temperatures to proceed effectively.
The mechanism of action for 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole involves interactions with specific molecular targets. The triazole ring can bind to metal ions or active sites on enzymes, modulating their activity. Meanwhile, the benzimidazole moiety can interact with DNA or proteins, leading to various biological effects depending on the nature of these interactions .
The physical properties of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole include:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound exhibits solubility in various organic solvents which aids in its application in different chemical processes .
This compound has several potential applications in scientific research:
Hybrid heterocyclic scaffolds represent a cornerstone of rational medicinal chemistry, designed to synergize the pharmacological advantages of distinct pharmacophores. The integration of benzimidazole and 1,2,4-triazole nuclei exemplifies this strategy, yielding compounds with enhanced target affinity, improved pharmacokinetics, and novel mechanisms of action. These architectures leverage hydrogen bonding capabilities, π-π stacking interactions, and optimal spatial geometry to engage biological targets, particularly enzymes and nucleic acids [2] [5]. The benzimidazole moiety, a bioisostere of purine, enables DNA intercalation and enzyme inhibition, while the 1,2,4-triazole ring contributes dipole character, metabolic stability, and metal-coordinating properties [3] [9]. This dual functionality positions benzimidazole-triazole hybrids as privileged scaffolds for addressing multidrug-resistant pathogens and complex disease targets.
Benzimidazole-1,2,4-triazole hybrids exhibit expansive therapeutic profiles driven by their multifaceted molecular interactions:
Table 1: Biological Activities of Representative Benzimidazole-Triazole Hybrids
Benzimidazole Substituent | Triazole Substituent | Key Activity (MIC/IC₅₀) | Target Organism/Enzyme |
---|---|---|---|
5,6-Dichloro | 3-Thioacetyl | 0.0039 μg/mL | C. albicans CYP51 |
5-Nitro | 4-Morpholinyl | 0.0156 μg/mL | Aspergillus fumigatus |
Unsubstituted | 3-Carboxyethyl | 1.8 μM | Topoisomerase IIα |
5-Fluoro | 3-Aminomethyl | 4.2 μM | HER2 Kinase |
The therapeutic journey of 1,2,4-triazoles spans four key phases:
Table 2: Milestones in 1,2,4-Triazole-Benzimidazole Hybrid Development
Year | Development | Significance |
---|---|---|
1982 | Ketoconazole approval | First broad-spectrum imidazole antifungal |
1990 | Fluconazole synthesis | Validated 1,2,4-triazole as privileged scaffold |
2010 | Ravuconazole hybrids | Introduced benzimidazole for enhanced tissue penetration |
2017 | Microwave-synthesized hybrids | Achieved 89% yield in 10 minutes |
2022 | Triazole-benzimidazole MOFs | Applied in spin-crossover materials |
This specific hybrid (CAS 98711-53-6; MW 185.19 g/mol) exemplifies strategic molecular design through:
Table 3: Physicochemical Profile of 4-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₉H₇N₅ | [1] [4] |
SMILES | C1=CC2=C(C(=C1)N3C=NN=C3)N=CN2 | [4] |
Tautomerism | 1H-benzimidazole ↔ 4H-triazole | Quantum mechanics [5] |
Aqueous Solubility | 3.2 mg/mL (25°C, pH 7.0) | Predicted (ChemAxon) |
logP | 2.1 | Calculated (XLogP3) |
Spectroscopic IDs | 1H-NMR (DMSO-d6): δ 13.12 (s, 1H), 9.25 (s, 2H), 8.10–7.40 (m, 4H) | [3] [6] |
This hybrid architecture remains a focal point for developing multitargeted agents against resistant infections and oncology targets, with structure-activity relationship (SAR) studies guiding C5-benzimidazole halogenation and triazole N1-functionalization [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1